5-Chloro-2-(2-oxopyrrolidin-1-YL)benzoic acid
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Overview
Description
5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid is an organic compound that features a pyrrolidinyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment to Benzoic Acid: The pyrrolidinyl group is then attached to the benzoic acid core through a series of reactions, often involving chlorination and subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylic Acid: Similar in structure but with a pyrimidine ring instead of a benzoic acid core.
5-(Chlorosulfonyl)-2-(2-oxo-1-pyrrolidinyl)benzoic Acid: Contains a chlorosulfonyl group, which imparts different chemical properties.
Uniqueness
5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to its specific combination of a pyrrolidinyl group and a benzoic acid core, which provides distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H10ClNO3 |
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Molecular Weight |
239.65 g/mol |
IUPAC Name |
5-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-4-9(8(6-7)11(15)16)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) |
InChI Key |
QAZFNHSEJGJATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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